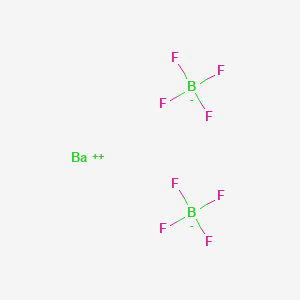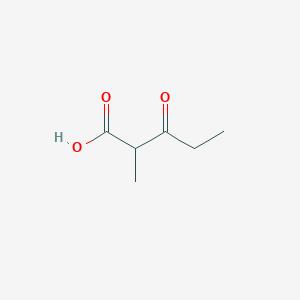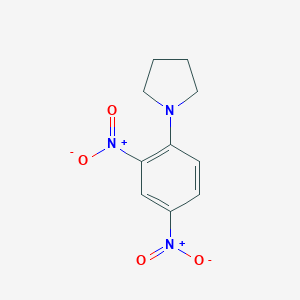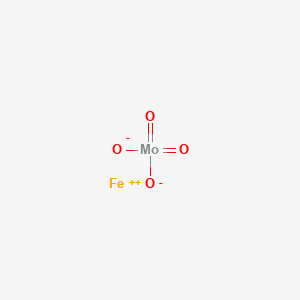
3-Acetyl-4-hydroxy-5,7,8-trimethoxynaphthalene-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acetyl-4-hydroxy-5,7,8-trimethoxynaphthalene-1,2-dione is a chemical compound commonly known as juglone. It is a natural compound found in the leaves, bark, and fruits of the black walnut tree. Juglone has been extensively studied for its various biological properties, including its antioxidant, anti-inflammatory, and anticancer activities.
作用機序
Juglone exerts its biological effects through several mechanisms of action. It is a potent inhibitor of topoisomerase enzymes, which are essential for DNA replication and repair. Juglone also inhibits the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. Additionally, juglone has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Juglone has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect cells from oxidative damage. Juglone has also been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, juglone has been shown to have antimicrobial and antifungal properties.
実験室実験の利点と制限
Juglone has several advantages for lab experiments. It is a natural compound that can be easily synthesized or isolated from natural sources. Juglone is also relatively stable and can be stored for long periods of time. However, juglone has some limitations for lab experiments. It is a toxic compound that can cause skin irritation and other adverse effects. Additionally, juglone is not very water-soluble, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of juglone. One area of research is the development of juglone-based drugs for the treatment of cancer and other diseases. Another area of research is the study of the mechanisms of action of juglone and its effects on cellular processes. Additionally, the use of juglone in combination with other compounds for the treatment of cancer and other diseases is an area of active research. Finally, the study of the toxicity and safety of juglone is an important area of research for its potential use in medicine.
合成法
Juglone can be synthesized through several methods, including isolation from natural sources, chemical synthesis, and microbial fermentation. The isolation method involves extracting juglone from the leaves, bark, and fruits of the black walnut tree. Chemical synthesis involves the reaction of 1,4-benzoquinone with acetylacetone and methoxybenzene. Microbial fermentation involves the use of microorganisms to produce juglone from precursor compounds.
科学的研究の応用
Juglone has been extensively studied for its various biological properties. It has been shown to have antioxidant properties, which help to protect cells from oxidative damage. Juglone has also been shown to have anti-inflammatory properties, which help to reduce inflammation in the body. Additionally, juglone has been shown to have anticancer properties, which help to prevent the growth and spread of cancer cells.
特性
CAS番号 |
14090-54-1 |
|---|---|
製品名 |
3-Acetyl-4-hydroxy-5,7,8-trimethoxynaphthalene-1,2-dione |
分子式 |
C15H14O7 |
分子量 |
306.27 g/mol |
IUPAC名 |
3-acetyl-4-hydroxy-5,7,8-trimethoxynaphthalene-1,2-dione |
InChI |
InChI=1S/C15H14O7/c1-6(16)9-12(17)10-7(20-2)5-8(21-3)15(22-4)11(10)14(19)13(9)18/h5,17H,1-4H3 |
InChIキー |
RZUQEVPURTXVSY-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C2=C(C(=C(C=C2OC)OC)OC)C(=O)C1=O)O |
正規SMILES |
CC(=O)C1=C(C2=C(C(=C(C=C2OC)OC)OC)C(=O)C1=O)O |
同義語 |
2-Acetyl-3-hydroxy-5,6,8-trimethoxy-1,4-naphthoquinone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















